REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])C(OCC)=O)=[CH:5][CH:4]=1.Br.O>CC(O)=O>[F:18][C:17]([F:19])([F:20])[C:16](=[O:21])[CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1
|
Name
|
ethyl 3-(4-methoxyphenyl)-2-(1-oxo-2,2,2-trifluoroethyl)propionate
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Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(C(=O)OCC)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
nmr(CDCl3)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask, fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, magnetic stirrer and argon inlet
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with aqueous bisulfite, saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a 50×300 mm silica gel column with 1:1 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 600 mg (41%) as a clear oil
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |